4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl-
Description
This compound is a pyrimidinone derivative featuring a benzimidazole-piperidine scaffold and a 4-fluorophenylmethyl substituent. The pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group) is functionalized at positions 2 and 4. The 2-position is modified with a benzimidazole-linked piperidine moiety, while the 6-position carries a methyl group. The 4-fluorophenylmethyl group attached to the benzimidazole enhances lipophilicity and may influence receptor binding or pharmacokinetic properties . Such structural complexity is common in medicinal chemistry, particularly in kinase inhibitors or G-protein-coupled receptor (GPCR) antagonists, where benzimidazole and piperidine motifs are frequently employed for their conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O/c1-17-15-23(33)29-24(27-17)30(2)20-11-13-31(14-12-20)25-28-21-5-3-4-6-22(21)32(25)16-18-7-9-19(26)10-8-18/h3-10,15,20H,11-14,16H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQCJBXIKBTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N(C)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148613 | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-60-8 | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-6-methyl- is a complex molecule that integrates various pharmacologically active motifs. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound consists of a pyrimidinone core, which is known for its diverse biological activities. The presence of a benzimidazole moiety and a piperidine ring further enhances its interaction with biological targets. The fluorophenyl group is expected to contribute to the lipophilicity and binding affinity of the compound.
Anticancer Activity
Recent studies have shown that pyrimidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines including HepG2, A549, HCT116, PC-3, and MCF-7. The IC50 values for these compounds ranged from 0.3 µM to 40.7 µM across different cell lines, indicating varying degrees of potency depending on the specific structure and substituents present in the molecule .
Table 1: IC50 Values of Pyrimidinone Derivatives in Cancer Cell Lines
| Cell Line | IC50 (µM) Range |
|---|---|
| HepG2 | 0.3 - 40.7 |
| A549 | 3.52 - 83.44 |
| HCT116 | 5.9 - 38 |
| PC-3 | 5.47 - 47.9 |
| MCF-7 | 17 - 33 |
The mechanism by which pyrimidinone derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds have been shown to inhibit the activity of kinases such as MEK1/2, leading to downregulation of phospho-ERK1/2 and subsequent effects on cell cycle progression .
Interaction with XIAP
A theoretical model has suggested that certain pyrimidinone derivatives can interact with X-linked inhibitor of apoptosis protein (XIAP), potentially leading to decreased prostate cancer levels. The binding affinity was evaluated through computational docking studies, revealing significant interactions with critical amino acid residues involved in XIAP's function .
Table 2: Interaction Analysis with XIAP
| Compound | Amino Acid Residues Involved |
|---|---|
| A | Glu447, Lys448, Lys451 |
| B | Leu444, Glu447 |
| C | Lys448, Ile458 |
Case Studies
- Study on Antiproliferative Effects : A study synthesized several pyrimidinone derivatives and evaluated their antiproliferative effects using the GTL-16 gastric carcinoma cell line. Compounds showed IC50 values as low as 0.06 µM, indicating strong efficacy against this cancer type .
- In Vivo Efficacy : In xenograft models, certain derivatives demonstrated significant tumor growth inhibition, suggesting that these compounds not only work in vitro but also have potential therapeutic applications in vivo .
- SAR Analysis : Structure-activity relationship studies revealed that modifications at specific positions on the pyrimidinone scaffold could enhance anticancer potency significantly. For instance, introducing a pyrazolyl nucleus at the C-2 position improved activity against various cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4(1H)-Pyrimidinone exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The benzimidazole component is known for its role in targeting microtubule dynamics, which is crucial in cancer cell division and proliferation. Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, suggesting a pathway for developing novel anticancer therapies.
Antiviral Properties
The compound's structural features may also confer antiviral activity. Preliminary studies suggest that it could inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. This potential has prompted investigations into its efficacy against viruses such as HIV and hepatitis C.
Neurological Disorders
Given the presence of piperidine in its structure, this compound may have implications in treating neurological disorders. Piperidine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Research is ongoing to evaluate its potential as a treatment for conditions like Alzheimer's disease and schizophrenia.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidinone derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of similar compounds demonstrated that they effectively inhibited HIV replication in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that 4(1H)-Pyrimidinone could be optimized for better efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
2.1.1 2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-Pyrimidinone (CAS: 42389-40-2)
- Key Features: Shares the benzimidazole-pyrimidinone backbone but lacks the piperidine and 4-fluorophenylmethyl groups.
- Relevance: Demonstrates hydrogen-bonding interactions via the pyrimidinone N–H and benzimidazole NH groups, critical for supramolecular assembly in crystalline states. Its simpler structure serves as a baseline for evaluating the pharmacological impact of additional substituents .
2.1.2 LR-B/081 (Compound 3k from )
- Structure : Methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1-(6H)-pyrimidinyl]methyl]-3-thiophenecarboxylate.
- Comparison: Contains a pyrimidinone ring with a biphenyltetrazole moiety and a carboxyheteroaryl group. The 4-butyl and thiophenecarboxylate substituents enhance AT1 receptor affinity (Ki = 1.4 nM), highlighting the role of bulky, electron-withdrawing groups in potency .
2.1.3 6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-Pyrimidinone (CAS: Not listed)
- Structure: Combines a 4-fluorophenyl group with a quinazolinylamino substituent.
- Relevance : The fluorine atom improves metabolic stability, while the quinazolinyl group may engage in π-π stacking with biological targets, a feature absent in the target compound’s benzimidazole-piperidine system .
Physicochemical and Pharmacological Comparisons
Hydrogen-Bonding and Supramolecular Behavior
- Target Compound: The benzimidazole NH and pyrimidinone N–H groups likely participate in intermolecular hydrogen bonds, similar to ureidopyrimidones (), which dimerize via quadruple H-bonds (dimerization constant >10⁶ M⁻¹ in CHCl₃). However, the 4-fluorophenylmethyl group may sterically hinder dimerization compared to smaller substituents .
- Ureidopyrimidones (): Exhibit tautomerism (4[1H]-pyrimidinone vs. 6[1H]-pyrimidinone), affecting dimerization efficiency. Substituents like 6-methyl enhance preorganization for dimerization via intramolecular H-bonds .
Research Implications and Gaps
- Therapeutic Potential: While LR-B/081 and ureidopyrimidones show antihypertensive and supramolecular applications, respectively, the target compound’s bioactivity remains unexplored.
- Structural Optimization: Introducing electron-withdrawing groups (e.g., CF₃) at position 4 of the pyrimidinone ring could enhance reactivity, as seen in ’s 4-(trihalomethyl)-2(1H)-pyrimidinones .
Preparation Methods
Synthesis of the Pyrimidinone Core
- The pyrimidinone ring system is typically synthesized via condensation reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or their equivalents.
- The 6-methyl substitution can be introduced by using methyl-substituted precursors or by selective methylation post-ring formation.
- The 4(1H)-pyrimidinone tautomeric form is stabilized under reaction conditions favoring keto-enol equilibria.
Preparation of the Benzimidazole Fragment
- The benzimidazole nucleus is formed by cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes.
- The 1-(4-fluorobenzyl) substitution is introduced by alkylation of benzimidazole nitrogen with 4-fluorobenzyl halides or equivalents under basic conditions.
- This step requires careful control to avoid over-alkylation or side reactions.
Coupling of Piperidinyl and Benzimidazole Units
- The 4-piperidinyl group is introduced by nucleophilic substitution or reductive amination reactions.
- The benzimidazole and piperidine moieties are linked through a methylene bridge, often formed by reaction with formaldehyde or chloromethyl derivatives.
- The piperidinyl nitrogen is then connected to the pyrimidinone amino substituent via a methylene linker, typically through reductive amination or nucleophilic substitution.
Representative Synthetic Route (Based on Patent Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine + 4-fluorobenzaldehyde, acid catalyst | 1-(4-fluorobenzyl)-1H-benzimidazole core |
| 2 | Alkylation | Benzimidazole + piperidin-4-ylmethyl halide, base | Benzimidazole-piperidine intermediate |
| 3 | Pyrimidinone ring synthesis | Condensation of appropriate amidine with methyl-substituted β-ketoester | 6-methylpyrimidinone core |
| 4 | Coupling | Reductive amination of pyrimidinone amino group with benzimidazole-piperidine intermediate | Final target compound |
This route is consistent with methods disclosed in patent WO2010014939A1, which covers pyrimidine compounds including benzimidazole and piperidine substituents.
Reaction Conditions and Catalysts
- Acid catalysts (e.g., trifluoroacetic acid) are often used for cyclization steps forming benzimidazole.
- Bases such as potassium carbonate or sodium hydride facilitate alkylation reactions.
- Reductive amination typically employs reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
- Solvents such as dichloromethane, DMF, or ethanol are chosen based on solubility and reaction compatibility.
Purification and Characterization
- Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Optimization
- The synthetic route allows for stereochemical control at the piperidinyl center, which is critical for biological activity.
- Modifications in reaction conditions, such as temperature and solvent choice, optimize yield and purity.
- The use of protecting groups on reactive amines may be necessary to prevent side reactions.
- The final compound’s pharmacological profile depends on the integrity of the benzimidazole and pyrimidinone moieties, making precise synthesis essential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the benzimidazole-piperidinyl-pyrimidinone core of this compound?
- Methodological Answer : The benzimidazole moiety can be synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. The piperidinyl group can be introduced through nucleophilic substitution or reductive amination. For example, Mannich base reactions involving piperidine derivatives (e.g., 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole synthesis ) provide a template. Optimization includes temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysis (e.g., HCl or p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- FTIR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹ for pyrimidinone, NH stretches at ~3260 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to confirm substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons from benzimidazole and fluorophenyl groups at δ 7.0–8.0 ppm) .
- X-ray crystallography : Resolve non-planar conformations and intermolecular interactions (e.g., dihedral angles between pyrimidinone and benzimidazole rings) .
- HPLC/MS : Ensure >98% purity and validate molecular weight .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., phosphatase PF-06465469 analogs ).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How do structural modifications to the piperidinyl or 4-fluorophenylmethyl groups influence bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with:
- Piperidinyl variants : Replace with pyrrolidinyl or morpholinyl groups to alter steric/electronic profiles.
- Fluorophenyl substitutions : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to modulate lipophilicity and target binding .
- Bioassay correlation : Compare IC₅₀/MIC values across analogs to identify critical substituents. For example, 6-methylpyrimidinone analogs showed enhanced antimicrobial activity in related compounds .
Q. What strategies resolve contradictory data in the literature regarding this compound’s mechanism of action?
- Methodological Answer :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Theoretical modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with hypothesized targets (e.g., bacterial gyrase or human kinases) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinities and validate competing hypotheses .
Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
- Plasma protein binding : Ultrafiltration or equilibrium dialysis followed by HPLC quantification .
Methodological Considerations for Data Reproducibility
Q. What steps ensure reproducibility in synthesizing this complex heterocyclic compound?
- Methodological Answer :
- Detailed reaction logs : Record exact stoichiometry, solvent batches, and purification gradients.
- Intermediate characterization : Validate each intermediate via NMR/HRMS before proceeding .
- Cross-lab validation : Collaborate with independent labs to replicate key steps (e.g., benzimidazole cyclization) .
Q. How should researchers address variability in biological assay results across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
